molecular formula C6H10BBrF3K B597208 Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate CAS No. 1230063-53-2

Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate

Cat. No.: B597208
CAS No.: 1230063-53-2
M. Wt: 268.954
InChI Key: CNABMQRRYZKHSY-YSMBQZINSA-N
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Description

Potassium is a group 1 metal, abbreviated as K on the periodic table. In its pure form, potassium has a white-silver color, but quickly oxidizes upon exposure to air and tarnishes in minutes if it is not stored under oil or grease . Bromo compounds are typically used in organic synthesis as a source of bromide ion, a good leaving group. Trifluoroborate salts are often used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction, due to their stability and ease of use.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Potassium compounds typically have high melting and boiling points due to their ionic nature .

Scientific Research Applications

1. Synthesis of β-Trifluoromethylstyrenes

Research by (Ramachandran & Mitsuhashi, 2015) outlines a palladium-catalyzed hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate, which is closely related to Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate. This process enables the synthesis of either the (Z)- or (E)-isomer of β-trifluoromethylstyrenes in high purity.

2. Organotrifluoroborate Synthesis

The research by (Molander & Ham, 2006) discusses the synthesis of potassium bromo- and iodomethyltrifluoroborates through a nucleophilic substitution method. This compound, as an organotrifluoroborate, may be synthesized through similar methods.

3. Stereoselective Synthesis of Conjugated Dienes

A study by (Molander & Felix, 2005) demonstrates the stereoselective synthesis of conjugated dienes using potassium alkenyltrifluoroborates, akin to this compound. This Suzuki-Miyaura cross-coupling reaction yields various (E,E)-, (E,Z)-, (Z,E)-, or (Z,Z)-conjugated dienes.

4. Palladium-Catalyzed Cross-Coupling Reactions

Research by (Alacid & Nájera, 2009) explores the cross-coupling reactions of potassium vinyl and alkenyltrifluoroborates, similar to this compound. These reactions afford various styrenes, stilbenoids, and alkenylbenzenes.

Mechanism of Action

Target of Action

Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate, as a potassium-based compound, primarily targets ion channels in cells, particularly potassium channels . These channels play a critical role in maintaining the electrical potential across cell membranes, which is essential for various cellular functions, including nerve impulse transmission and muscle contraction .

Mode of Action

This compound interacts with its targets by participating in ion exchange processes. Potassium is a strong reducing agent, meaning it readily gives up electrons . This property allows it to interact with various other elements and compounds, potentially influencing the function of potassium channels and other cellular components .

Biochemical Pathways

The action of this compound can affect several biochemical pathways. For instance, potassium is involved in the ATP cycle, a critical energy-producing process in cells . Changes in potassium levels can influence this pathway, potentially affecting energy production and other downstream effects .

Pharmacokinetics

The pharmacokinetics of this compound, like other potassium compounds, involves its absorption, distribution, metabolism, and excretion (ADME). Potassium is primarily excreted through the kidneys, and its bioavailability can be influenced by factors such as renal function . .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its influence on potassium levels within cells. Changes in these levels can have significant effects, including impacts on heart function . For instance, low potassium levels can lead to heart problems such as irregular heartbeat, while high levels can reduce heart muscle activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other ions, the pH of the environment, and the temperature can all affect the behavior of potassium compounds . Additionally, the compound’s action can be influenced by its concentration in the environment, which can be affected by factors such as soil composition and water availability .

Safety and Hazards

Like other potassium compounds, it should be handled with care. Potassium compounds can be harmful if swallowed or if they come into contact with the skin or eyes .

Properties

IUPAC Name

potassium;[(Z)-2-bromohex-1-enyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BBrF3.K/c1-2-3-4-6(8)5-7(9,10)11;/h5H,2-4H2,1H3;/q-1;+1/b6-5-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNABMQRRYZKHSY-YSMBQZINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=C(CCCC)Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C(/CCCC)\Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BBrF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673705
Record name Potassium [(1Z)-2-bromohex-1-en-1-yl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1230063-53-2
Record name Potassium [(1Z)-2-bromohex-1-en-1-yl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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